molecular formula C23H25ClN2O3S B2713986 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 681844-37-1

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No. B2713986
CAS RN: 681844-37-1
M. Wt: 444.97
InChI Key: FGNUTWFOADJKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown potential therapeutic effects in various cancer types.

Mechanism of Action

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine inhibits BTK by binding to the enzyme's active site, preventing the downstream activation of various signaling pathways that promote cancer cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to induce apoptosis and inhibit cancer cell growth in various preclinical studies. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is its specificity for BTK, which reduces the potential for off-target effects. However, its efficacy may be limited in certain cancer types that do not rely heavily on BCR signaling pathways.

Future Directions

For research on 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine include the development of combination therapies with other cancer drugs, the investigation of its potential in other cancer types, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies on the mechanisms of resistance to 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine may lead to the development of more effective treatment strategies.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine involves several steps, including the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-chloro-4-methylphenylboronic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine has been extensively studied for its potential therapeutic effects in various cancer types, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of cancer cells.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c1-3-29-22-10-11-23(20-7-5-4-6-19(20)22)30(27,28)26-14-12-25(13-15-26)18-9-8-17(2)21(24)16-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNUTWFOADJKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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